Cas no 3608-75-1 (2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide)
2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide,2-(2-pyridinylmethylene)-
- (pyridin-2-ylmethylideneamino)thiourea
- 1-(pyridin-2-ylmethylene)thiosemicarbazide
- 2-Formylpyridine thiosemicarbazone
- 2-Pyridinecarboxaldehyde thiosemicarbazone
- AC1LUR6Q
- AI3-51838
- BRN 0132695
- Picolinaldehyde, thiosemicarbazone
- Picoline-2-aldehyde thiosemicarbazone
- pyridine-2-carbaldehyde thiosemicarbazone
- Pyridine-2-carboxaldehyde thiosemicarbazone
- Z49561480
- MFCD00160323
- Beta-pyridine-2yl thiosemicarbazone
- (2E)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide
- NSC-144418
- GXBCCUBTQFNGFA-BJMVGYQFSA-N
- NSC-729
- CHEMBL25988
- (E)-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide
- 3608-75-1
- {[(pyridin-2-yl)methylidene]amino}thiourea
- 2-Pyridinecarbaldehyde thiosemicarbazone
- CS-0110143
- [(E)-pyridin-2-ylmethylideneamino]thiourea
- Picolinaldehyde monothiosemicarbazone
- NSC144418
- GUV6BG5RZX
- EN300-43946
- NSC 729
- SCHEMBL293101
- [(E)-2-pyridylmethyleneamino]thiourea
- WLN: T6NJ B1UNMYZUS
- (E)-2-(Pyridin-2-ylmethylene)hydrazine-1-carbothioamide
- MS-7716
- 2-Pyridinecarbaldehyde thiosemicarbazone #
- Hydrazinecarbothioamide, 2-(2-pyridinylmethylene)-
- [(E)-[(pyridin-2-yl)methylidene]amino]thiourea
- NSC729
- 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide
- AKOS005109625
- 61043-10-5
- Pyridine-2-carboxaldehyde, thiosemicarbazone
- BDBM50341553
- Hydrazinecarbothioamide, 2-(2-pyridinylmethylene)-, (2E)-
- 2-(2-Pyridinylmethylene)hydrazinecarbothioamide
- Hydrazinecarbothioamide, 2-(2-pyridinylmethylene)-, (E)-
- (2E)-2-(2-Pyridinylmethylene)hydrazinecarbothioamide
- 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide
-
- MDL: MFCD00160323
- Inchi: 1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+
- InChI Key: GXBCCUBTQFNGFA-BJMVGYQFSA-N
- SMILES: S=C(N)N/N=C/C1C=CC=CN=1
Computed Properties
- Exact Mass: 180.04714
- Monoisotopic Mass: 180.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 95.4A^2
Experimental Properties
- Density: 1.2580 (rough estimate)
- Boiling Point: 235°C (rough estimate)
- Flash Point: 163.3ºC
- Refractive Index: 1.5500 (estimate)
- PSA: 63.3
- LogP: 1.36030
2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E945788-50mg |
2-[(E)-2-pyridinylmethylidene]-1-hydrazinecarbothioamide |
3608-75-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945788-100mg |
2-[(E)-2-pyridinylmethylidene]-1-hydrazinecarbothioamide |
3608-75-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E945788-500mg |
2-[(E)-2-pyridinylmethylidene]-1-hydrazinecarbothioamide |
3608-75-1 | 500mg |
$ 320.00 | 2022-06-05 | ||
| abcr | AB162826-1 g |
Pyridine-2-carboxaldehyde thiosemicarbazone |
3608-75-1 | 1g |
€259.10 | 2022-03-25 | ||
| abcr | AB162826-5 g |
Pyridine-2-carboxaldehyde thiosemicarbazone |
3608-75-1 | 5g |
€448.10 | 2022-03-25 | ||
| abcr | AB162826-10 g |
Pyridine-2-carboxaldehyde thiosemicarbazone |
3608-75-1 | 10g |
€567.50 | 2022-03-25 | ||
| Enamine | EN300-43946-0.1g |
{[(pyridin-2-yl)methylidene]amino}thiourea |
3608-75-1 | 93% | 0.1g |
$62.0 | 2023-02-10 | |
| Enamine | EN300-43946-0.25g |
{[(pyridin-2-yl)methylidene]amino}thiourea |
3608-75-1 | 93% | 0.25g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-43946-0.5g |
{[(pyridin-2-yl)methylidene]amino}thiourea |
3608-75-1 | 93% | 0.5g |
$164.0 | 2023-02-10 | |
| Enamine | EN300-43946-1.0g |
{[(pyridin-2-yl)methylidene]amino}thiourea |
3608-75-1 | 93% | 1.0g |
$241.0 | 2023-02-10 |
2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide
Introduction to 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide (CAS No. 3608-75-1)
The compound 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide, identified by the CAS number 3608-75-1, is a structurally intriguing molecule with significant potential in the field of pharmaceutical and biochemical research. Its unique chemical framework, featuring a conjugated system involving a pyridine ring and a hydrazinecarbothioamide moiety, positions it as a candidate for further exploration in drug discovery and molecular interactions.
The molecular structure of this compound consists of an ethylidene bridge connecting the pyridine ring and the hydrazinecarbothioamide group. This arrangement facilitates electronic delocalization, which is often a critical factor in the biological activity of many pharmacophores. The presence of both nitrogen and sulfur atoms in the hydrazinecarbothioamide moiety further enhances its potential as a ligand or intermediate in synthetic chemistry.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such molecules. Studies suggest that the 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide may exhibit inhibitory effects on certain enzymes or receptors due to its ability to form hydrogen bonds and coordinate with metal ions. These interactions are pivotal in modulating biological pathways, making this compound a promising candidate for further investigation.
In the realm of medicinal chemistry, derivatives of hydrazinecarbothioamides have been explored for their antimicrobial and anti-inflammatory properties. The pyridine ring, a common feature in bioactive molecules, contributes to favorable pharmacokinetic profiles by enhancing solubility and metabolic stability. The combination of these structural elements in 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide suggests potential therapeutic applications in areas such as immunomodulation and oxidative stress reduction.
Experimental validation through spectroscopic techniques such as NMR and mass spectrometry has confirmed the structural integrity of this compound. These analytical methods provide critical insights into its conformational preferences and dynamic behavior, which are essential for understanding its biological activity. Additionally, computational modeling has been instrumental in predicting binding affinities and identifying potential target proteins.
The hydrazinecarbothioamide group is particularly noteworthy for its versatility in forming coordination complexes with transition metals. This property has been exploited in various catalytic systems, where such compounds serve as ligands to enhance reaction efficiency. Furthermore, the electron-rich nature of this moiety makes it susceptible to participation in redox reactions, which could be relevant in developing novel therapeutic strategies.
Current research trends indicate that small molecules like 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide are being increasingly utilized to probe fundamental biological mechanisms. By targeting specific pathways or interactions, these compounds can provide valuable insights into disease processes and serve as scaffolds for designing next-generation therapeutics. The growing interest in structure-activity relationships (SAR) underscores the importance of compounds with diverse chemical features.
The synthesis of 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These techniques ensure that impurities are minimized, allowing for rigorous characterization and downstream applications.
As research progresses, interdisciplinary approaches combining experimental chemistry with bioinformatics will likely drive further exploration of this compound's potential. High-throughput screening (HTS) technologies can accelerate the identification of biologically active derivatives, while machine learning algorithms can predict novel interactions based on existing data sets. Such integrative strategies are essential for maximizing the therapeutic impact of molecules like 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide.
The safety profile of this compound is another critical consideration during its development phase. While preliminary studies suggest low toxicity under controlled conditions, comprehensive toxicological assessments are necessary before any clinical applications can be envisioned. Collaborative efforts between chemists and toxicologists will ensure that safety protocols are rigorously followed throughout the research pipeline.
In conclusion, 2-(E)-2-pyridinylmethylidene-1-hydrazinecarbothioamide (CAS No. 3608-75-1) represents a fascinating subject for pharmaceutical research due to its structural complexity and functional diversity. Its potential applications span multiple therapeutic areas, driven by ongoing discoveries in molecular recognition and drug design. As scientific methodologies continue to evolve, compounds like this one will remain at the forefront of innovation in chemical biology.
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